molecular formula C10H13NO3 B182586 N,2-Dimethoxy-N-methylbenzamide CAS No. 130250-62-3

N,2-Dimethoxy-N-methylbenzamide

Cat. No.: B182586
CAS No.: 130250-62-3
M. Wt: 195.21 g/mol
InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N
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Description

N,2-Dimethoxy-N-methylbenzamide: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.

Industry:

    Polymer Production: this compound is used in the production of specialty polymers and resins.

    Agrochemicals: It is also employed in the synthesis of agrochemicals, including herbicides and pesticides.

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For instance, N-Methoxy-N-methylbenzamide is classified as a combustible liquid . It’s always important to handle chemicals with care and use appropriate safety measures.

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities, such as antioxidant and antibacterial activities . Additionally, these compounds could be investigated for potential applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are mixed in a reactor and allowed to react over a specified period.

    Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2-Dimethoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the methoxy groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: The major products of oxidation are typically carboxylic acids or aldehydes.

    Reduction: Reduction yields primary or secondary amines.

    Substitution: Substitution reactions produce various substituted benzamides.

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of two methoxy groups and a methyl group on the nitrogen atom makes N,2-Dimethoxy-N-methylbenzamide unique in its reactivity and applications.

    Versatility: Its ability to undergo various chemical reactions and its role as an intermediate in diverse synthetic pathways highlight its versatility.

Properties

IUPAC Name

N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSEXSZPCDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471033
Record name N,2-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130250-62-3
Record name N,2-Dimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130250-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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